

# Introduction: The Strategic Value of a Bifunctional Biphenyl Intermediate

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## Compound of Interest

Compound Name: 3-(3-Chlorophenyl)benzaldehyde

Cat. No.: B1598066

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In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a cornerstone, prized for its structural rigidity and metabolic stability.[1][2] The strategic introduction of functional groups onto this core structure creates versatile building blocks essential for modern drug discovery and organic synthesis. **3-(3-Chlorophenyl)benzaldehyde** (CAS: 400745-60-0) emerges as a particularly valuable intermediate, integrating three key chemical features: a biphenyl core for structural anchoring, a reactive aldehyde for synthetic diversification, and a chlorophenyl moiety to modulate electronic properties and metabolic stability.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **3-(3-Chlorophenyl)benzaldehyde**, focusing on its commercial availability, quality considerations, synthesis, and applications as a precursor for developing complex, biologically active molecules.

## Chemical Identity and Properties

A precise understanding of a chemical's properties is foundational to its effective use in synthesis and research. The key identifiers and physicochemical properties of **3-(3-Chlorophenyl)benzaldehyde** are summarized below.

Property	Value	Source
CAS Number	400745-60-0	[5]
IUPAC Name	3'-Chloro-[1,1'-biphenyl]-3-carboxaldehyde	[6]
Synonyms	3-(3-Chlorophenyl)benzaldehyde, 3'-Chlorobiphenyl-3-carbaldehyde	[5][7]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO	[8]
Molecular Weight	216.66 g/mol	[8]
Boiling Point	362.5 °C at 760 mmHg	[5]
Flash Point	186.9 °C	[5]
Density	1.214 g/cm <sup>3</sup>	[5]

## Commercial Availability and Sourcing

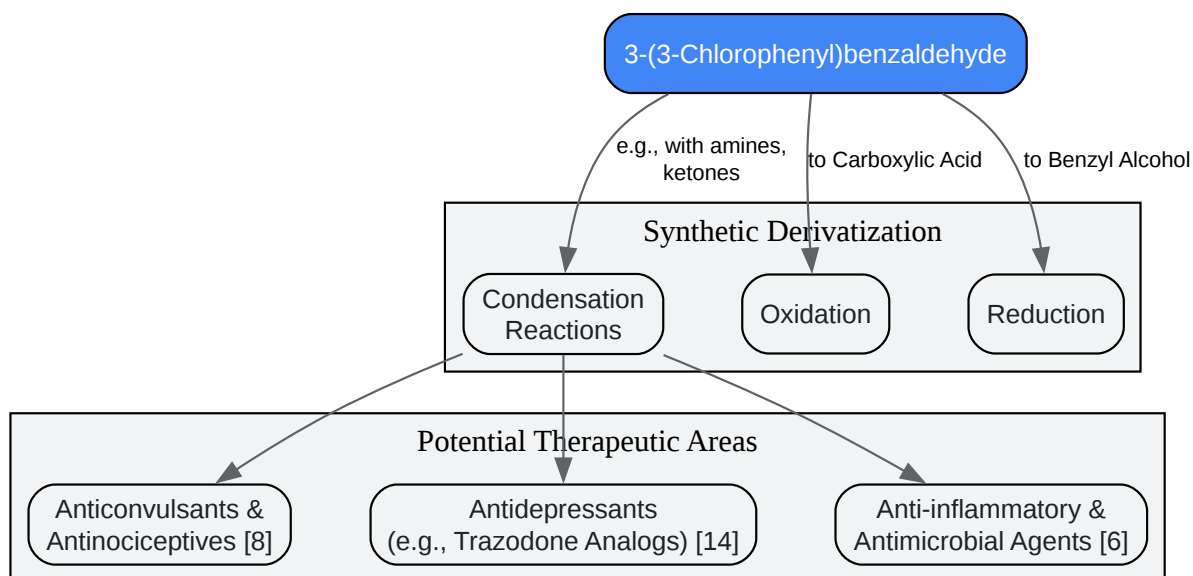
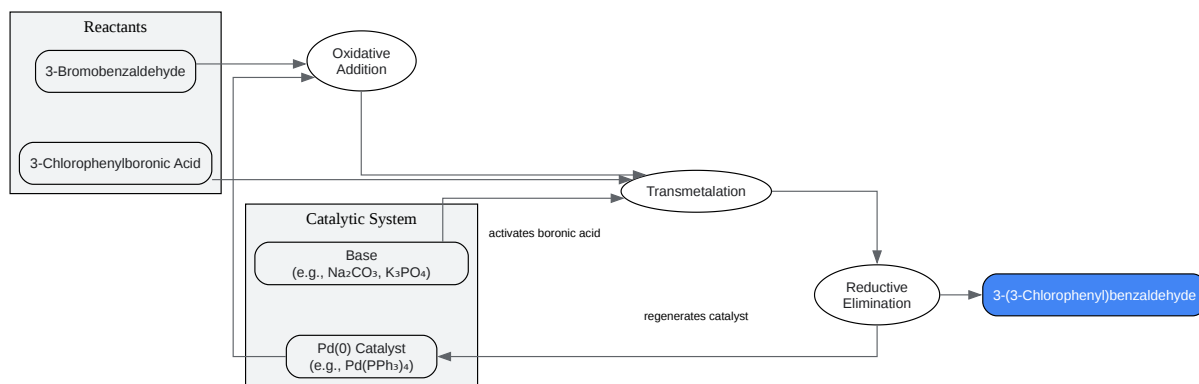
**3-(3-Chlorophenyl)benzaldehyde** is available from several specialized chemical suppliers, typically on a research scale. It is crucial for researchers to source materials of appropriate purity for their specific application, as impurities can significantly impact the outcome of sensitive synthetic and biological experiments. The compound is generally offered with a purity of 95% or greater.

Supplier	Purity Specification	CAS Number	Notes	URL
AKSci	≥ 95%	400745-60-0	For research and development use only.	--INVALID-LINK-- <a href="#">[8]</a>
Alfa Chemistry	96%	400745-60-0	Offered as a building block for chemical synthesis.	--INVALID-LINK-- <a href="#">[5]</a>
Apollo Scientific	≥ 95%	400745-60-0	Listed under Aldehydes for R&D.	--INVALID-LINK-- <a href="#">[6]</a>
Benchchem	Inquire	400745-60-0	Positioned as a versatile building block.	--INVALID-LINK-- <a href="#">[3]</a>

## Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[\[3\]](#)[\[9\]](#) This palladium-catalyzed reaction is favored for its high tolerance of various functional groups—a critical feature when working with a reactive aldehyde—and its use of generally stable and less toxic organoboron reagents.[\[10\]](#)

The logical pathway involves the coupling of an aryl halide with an arylboronic acid. For **3-(3-Chlorophenyl)benzaldehyde**, the most plausible route is the reaction between 3-bromobenzaldehyde and 3-chlorophenylboronic acid.



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